
2-chloro-N-(2-methyl-2-phenylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-methyl-2-phenylpropyl)acetamide is a chemical compound with the CAS Number: 30572-80-6 . It has a molecular weight of 225.72 and is typically in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide . The InChI code for this compound is 1S/C12H16ClNO/c1-12(2,9-14-11(15)8-13)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,15) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 56-57 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Herbicide Metabolism and Activity
A study by Coleman et al. (2000) delved into the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. The research highlighted how these compounds, including acetochlor [2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methyl-phenyl)-acetamide], undergo complex metabolic transformations leading to potential carcinogenic intermediates. This work is crucial for understanding the bioactivation pathways that may contribute to the carcinogenicity observed in rodents (Coleman, Linderman, Hodgson, & Rose, 2000).
Environmental Distribution and Activity
Kolpin et al. (1996) conducted an investigation into the presence of acetochlor in the hydrologic system within the Midwestern United States. This study provided valuable insights into how newly introduced herbicides can disperse in the environment, including detection in rain and stream samples, offering a baseline for assessing the environmental impact of such chemicals (Kolpin, Nations, Goolsby, & Thurman, 1996).
Synthesis and Characterization
The synthesis and characterization of related chloroacetamide compounds, such as 2-hydroxy-N-methyl-N-phenyl-acetamide, have been explored to understand better the chemical properties and potential applications of these molecules. Zhong-cheng and Wan-yin (2002) reported on the synthesis process and provided an analysis of the products, shedding light on the methodologies for producing chloroacetamide derivatives and their potential utility (Zhong-cheng & Wan-yin, 2002).
Antiviral and Anticancer Potential
Research into the bioactivity of chloroacetamide derivatives extends beyond their use as herbicides. For instance, Ghosh et al. (2008) synthesized and evaluated a novel anilidoquinoline derivative for its therapeutic efficacy against Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects in vitro (Ghosh, Swarup, Saxena, Das, Hazra, Paira, Banerjee, Mondal, & Basu, 2008). Such studies highlight the potential for developing new therapeutic agents from chloroacetamide-related compounds.
Safety and Hazards
The compound is classified under GHS05 (corrosive) and GHS07 (harmful) pictograms . The hazard statements associated with this compound include H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-chloro-N-(2-methyl-2-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-12(2,9-14-11(15)8-13)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHRMRADUBMJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)CCl)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methyl-2-phenylpropyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2858603.png)

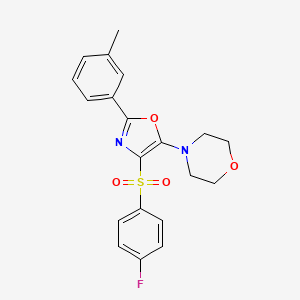
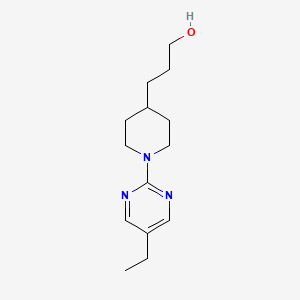
![(2E)-N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2858610.png)
![7-(7-Azabicyclo[2.2.1]heptan-7-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2858611.png)
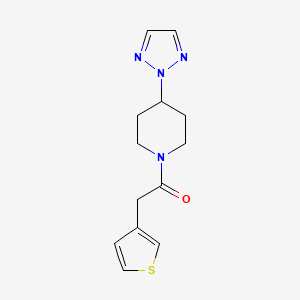
![2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2858615.png)
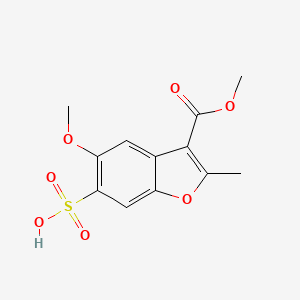
![2-{2-[(1E)-{[(2-chloro-6-fluorophenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}-4-methoxypyridine-3-carbonitrile](/img/structure/B2858619.png)

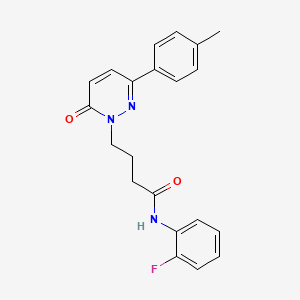
![4-(4-Fluorophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B2858625.png)